N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide
Overview
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BHAM and has been extensively studied for its unique properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of BHAM involves the inhibition of specific enzymes and signaling pathways that are crucial for the survival and growth of cancer cells. BHAM has been shown to inhibit the activity of proteasome, a complex enzyme that is involved in the degradation of proteins. Inhibition of proteasome activity leads to the accumulation of toxic proteins in cancer cells, which ultimately results in cell death.
Biochemical and Physiological Effects
BHAM has been shown to have several biochemical and physiological effects. Studies have shown that BHAM can induce oxidative stress in cancer cells, leading to the activation of specific signaling pathways that promote cell death. BHAM has also been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles.
Advantages and Limitations for Lab Experiments
BHAM has several advantages as a research tool. It is a potent and selective inhibitor of proteasome activity, making it an ideal tool for studying the role of proteasome in various cellular processes. However, BHAM has some limitations as well. It has a relatively short half-life, which limits its effectiveness in vivo. Additionally, BHAM can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on BHAM. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of BHAM. Another area of research is the investigation of the potential therapeutic applications of BHAM in other diseases such as neurodegenerative diseases. Additionally, research can be conducted to investigate the potential synergistic effects of BHAM with other anticancer agents.
Scientific Research Applications
BHAM has been widely studied for its potential applications in various scientific fields. One of the most significant applications of BHAM is in the field of cancer research. Studies have shown that BHAM has potent anticancer properties and can induce apoptosis in cancer cells. BHAM has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-13(3)15-9-10-17(22)16(11-15)20-19(24)21-18(23)14-7-5-12(2)6-8-14/h5-11,13,22H,4H2,1-3H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTDCUHUEMXWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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